![molecular formula C10H13FN2S2 B2960342 5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane CAS No. 2249292-40-6](/img/structure/B2960342.png)
5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is part of the dithiazepane family, which is known for its diverse biological activities such as anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular pathways, including the NF-κB and MAPK signaling pathways. These pathways are involved in the regulation of inflammation, pain, and cell proliferation, which are the major targets of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane have been extensively studied in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane is its potent pharmacological activity against inflammation, pain, and cancer. This makes it an attractive candidate for drug development in these areas. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane. One of the areas of interest is the development of more potent and selective analogs of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Finally, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane involves the reaction of 5-fluoropyridine-2-carbaldehyde with 1,2,5-thiadiazepane-4,7-dione in the presence of a base. The reaction yields the desired compound in good yields and high purity. This method has been optimized and can be easily scaled up for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. Additionally, this compound has shown promising anti-cancer activity against different cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
5-[(5-fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S2/c11-9-1-2-10(12-7-9)8-13-3-5-14-15-6-4-13/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPKEKZRDGXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

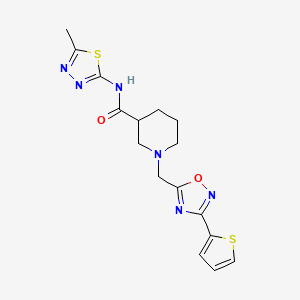
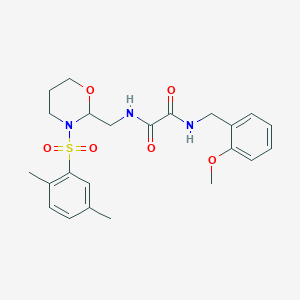
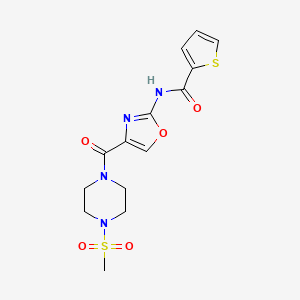
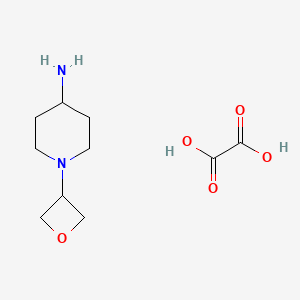
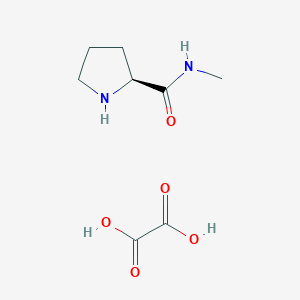
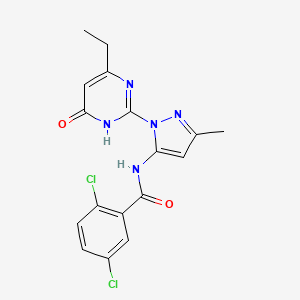
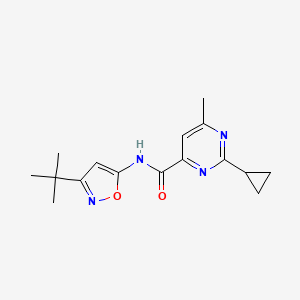
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)
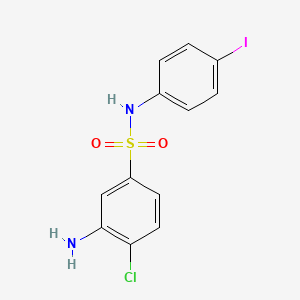
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2960277.png)
![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)